molecular formula C15H22N4O4 B14430345 5-Oxo-L-prolyl-L-prolyl-L-prolinamide CAS No. 78058-04-5

5-Oxo-L-prolyl-L-prolyl-L-prolinamide

Cat. No.: B14430345
CAS No.: 78058-04-5
M. Wt: 322.36 g/mol
InChI Key: HNEABOKGLREENG-DCAQKATOSA-N
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Description

5-Oxo-L-prolyl-L-prolyl-L-prolinamide is a synthetic compound that belongs to the class of peptides It is characterized by the presence of three proline residues, with the first proline being modified to include a 5-oxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-L-prolyl-L-prolyl-L-prolinamide typically involves the stepwise coupling of amino acids. The process begins with the protection of the amino groups of the proline residues to prevent unwanted side reactions. The first step involves the formation of 5-oxo-L-proline, which is achieved through the oxidation of L-proline. This is followed by the coupling of the 5-oxo-L-proline with L-proline and L-prolinamide using peptide coupling reagents such as carbodiimides (e.g., DCC) and activating agents like HOBt .

Industrial Production Methods

Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of peptides by anchoring the initial amino acid to a solid resin and sequentially adding protected amino acids. The final product is then cleaved from the resin and purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

5-Oxo-L-prolyl-L-prolyl-L-prolinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Oxo-L-prolyl-L-prolyl-L-prolinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Oxo-L-prolyl-L-prolyl-L-prolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may bind to enzyme active sites, blocking substrate access and inhibiting enzyme activity. The pathways involved may include signal transduction pathways, metabolic pathways, and regulatory pathways .

Comparison with Similar Compounds

Properties

CAS No.

78058-04-5

Molecular Formula

C15H22N4O4

Molecular Weight

322.36 g/mol

IUPAC Name

(2S)-1-[(2S)-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C15H22N4O4/c16-13(21)10-3-1-7-18(10)15(23)11-4-2-8-19(11)14(22)9-5-6-12(20)17-9/h9-11H,1-8H2,(H2,16,21)(H,17,20)/t9-,10-,11-/m0/s1

InChI Key

HNEABOKGLREENG-DCAQKATOSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H]2CCC(=O)N2)C(=O)N3CCC[C@H]3C(=O)N

Canonical SMILES

C1CC(N(C1)C(=O)C2CCC(=O)N2)C(=O)N3CCCC3C(=O)N

Origin of Product

United States

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